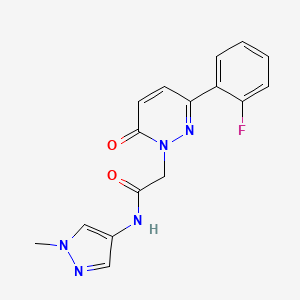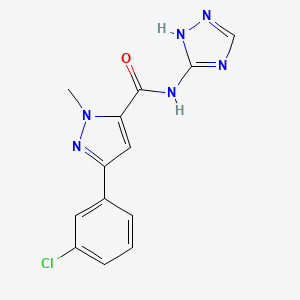
1-oxo-2-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-oxo-2-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a carbazole moiety and an isoquinoline backbone, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-2-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Backbone: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure.
Introduction of the Carbazole Moiety: The carbazole unit can be introduced via a coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling.
Final Assembly: The final step involves the formation of the carboxamide linkage, typically through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-oxo-2-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-oxo-2-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where carbazole and isoquinoline derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mécanisme D'action
The mechanism of action of 1-oxo-2-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-oxo-2-(propan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydroisoquinoline-4-carboxamide: can be compared with other carbazole and isoquinoline derivatives.
Carbazole Derivatives: Compounds like 9-ethylcarbazole and 3,6-dibromo-9-ethylcarbazole.
Isoquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both carbazole and isoquinoline moieties. This duality provides it with a distinct set of chemical and biological properties that may not be present in simpler carbazole or isoquinoline derivatives.
Propriétés
Formule moléculaire |
C25H25N3O2 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
1-oxo-2-propan-2-yl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H25N3O2/c1-15(2)28-14-20(16-8-3-4-10-19(16)25(28)30)24(29)27-22-13-7-11-18-17-9-5-6-12-21(17)26-23(18)22/h3-6,8-10,12,14-15,22,26H,7,11,13H2,1-2H3,(H,27,29) |
Clé InChI |
WJCDOYHLDATSND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12167775.png)
![Methyl 4-{4-[(4-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B12167780.png)
![7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167788.png)
![{3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12167793.png)
![N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12167797.png)
![N'-[(Z)-biphenyl-4-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12167802.png)
![Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester](/img/structure/B12167807.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167811.png)


![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12167825.png)

![2,2,2-trifluoro-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12167840.png)

